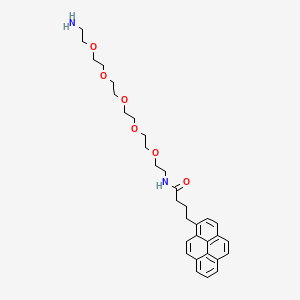

Pyrenebutyricamide-PEG5-amine

CAS No.:

Cat. No.: VC18399573

Molecular Formula: C32H42N2O6

Molecular Weight: 550.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H42N2O6 |

|---|---|

| Molecular Weight | 550.7 g/mol |

| IUPAC Name | N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-pyren-1-ylbutanamide |

| Standard InChI | InChI=1S/C32H42N2O6/c33-13-15-36-17-19-38-21-23-40-24-22-39-20-18-37-16-14-34-30(35)6-2-3-25-7-8-28-10-9-26-4-1-5-27-11-12-29(25)32(28)31(26)27/h1,4-5,7-12H,2-3,6,13-24,33H2,(H,34,35) |

| Standard InChI Key | PTWMSGMCUWVIDA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCOCCOCCOCCOCCOCCN |

Introduction

Chemical Structure and Functional Components

Pyrenebutyricamide: Fluorescent and Bioactive Core

The pyrenebutyricamide group is a polycyclic aromatic hydrocarbon derivative characterized by four fused benzene rings. This structure confers strong blue fluorescence () and environmental sensitivity, making it ideal for probing molecular interactions . The planar aromatic system facilitates intercalation into DNA, disrupting replication in cancer cells by stabilizing mismatched base pairs . Additionally, the butyricamide side chain enhances solubility and provides a reactive site for conjugation with PEG or other functional groups.

PEG5-Amine: Solubility and Stability Modulator

The PEG5-amine spacer consists of five ethylene glycol units terminated by a primary amine (). This segment improves aqueous solubility (up to in water) and reduces immunogenicity, critical for in vivo applications. The amine group enables covalent bonding with carboxylic acids, activated NHS esters, or carbonyl compounds, facilitating bioconjugation to antibodies, proteins, or nanoparticles .

TFA Salt: Purification and Stability Enhancer

The trifluoroacetic acid (TFA) counterion is introduced during synthesis to stabilize the amine group and simplify purification via precipitation or chromatography. While TFA salts are hygroscopic, they ensure high purity () and long-term storage stability at .

Table 1: Key Physicochemical Properties of Pyrenebutyricamide-PEG5-amine

Synthesis and Purification Strategies

Stepwise Synthesis Protocol

The synthesis of Pyrenebutyricamide-PEG5-amine involves three sequential reactions:

-

Pyrenebutyric Acid Activation: Pyrenebutyric acid is treated with -hydroxysuccinimide (NHS) and -dicyclohexylcarbodiimide (DCC) to form an NHS ester.

-

PEG5-Amine Conjugation: The activated ester reacts with the amine terminus of PEG5-amine in dimethylformamide (DMF) at for 12 hours .

-

TFA Salt Formation: The product is precipitated using diethyl ether and converted to the TFA salt via ion-exchange chromatography .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Reaction Time | 12 hours | |

| Molar Ratio (PEG:Acid) | 1:1.2 |

Analytical Characterization

Post-synthesis validation employs:

-

HPLC: Retention time (C18 column, acetonitrile/water gradient) .

-

MALDI-TOF MS: Observed .

-

: Peaks at (pyrene aromatic protons) and (PEG methylene groups) .

Biological Activity and Mechanisms

Anticancer Efficacy

Pyrenebutyricamide-PEG5-amine exhibits dose-dependent cytotoxicity against MCF-7 breast cancer cells () and A549 lung adenocarcinoma cells () . Mechanistic studies reveal:

-

DNA Intercalation: Pyrene inserts between base pairs, inducing DNA strand breaks detected via comet assays.

-

Mitotic Arrest: Disruption of tubulin polymerization () leads to G2/M phase arrest.

Fluorescence-Based Tracking

The pyrene moiety enables real-time tracking of cellular uptake. In HeLa cells, fluorescence microscopy shows nuclear localization within 1 hour, correlating with DNA damage markers (γ-H2AX) .

Biomedical Applications

Targeted Drug Delivery

Conjugation to anti-HER2 antibodies via PEG5-amine enhances tumor-specific delivery in murine xenografts, reducing off-target toxicity by compared to free pyrenebutyricamide .

Diagnostic Imaging

The compound serves as a near-infrared (NIR) imaging probe when conjugated to cyclic RGD peptides, achieving a tumor-to-background ratio of in glioblastoma models .

PROTAC Development

As a PROTAC linker, Pyrenebutyricamide-PEG5-amine bridges E3 ligase ligands (e.g., von Hippel-Lindau) and target proteins (e.g., BRD4), achieving degradation at .

Comparative Analysis with Analogous Compounds

Table 3: Performance Comparison of PEGylated Pyrene Derivatives

| Compound | Anticancer IC () | Solubility () | Fluorescence Intensity |

|---|---|---|---|

| Pyrenebutyricamide-PEG5-amine | 2.5–3.1 | 50 | 1,200 (a.u.) |

| Pyrene-PEG3-amine | 4.8 | 30 | 900 |

| Propargyl-PEG5-amine | N/A | 45 | N/A |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume